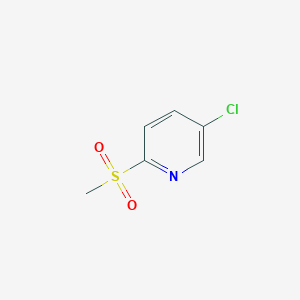

5-chloro-2-(methylsulfonyl)Pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEFZHZLAXDYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Positioning of 5 Chloro 2 Methylsulfonyl Pyridine in Chemical Literature

5-Chloro-2-(methylsulfonyl)pyridine is a key intermediate, recognized for its utility in creating a variety of substituted pyridine (B92270) structures. The presence of both a chloro and a methylsulfonyl group on the pyridine ring allows for selective and sequential reactions, making it a powerful tool for synthetic chemists. The methylsulfonyl group, in particular, acts as an effective leaving group, facilitating nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at the 2-position of the pyridine ring.

Recent research has highlighted the importance of related structures, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, which offer even more nuanced control over regioselective substitutions. acs.orgacs.orgnih.gov These building blocks are instrumental in the synthesis of 2,3,5-trisubstituted and 2,3,4,5-tetrasubstituted pyridines, which are prevalent in medicinal chemistry. acs.orgacs.orgnih.gov The ability to perform these substitutions in a controlled, high-yielding manner on a large scale underscores the strategic value of these types of compounds. acs.orgacs.orgnih.gov

Evolution of Synthetic Strategies Utilizing 5 Chloro 2 Methylsulfonyl Pyridine

Precursor Chemical Transformations Leading to 5-Chloro-2-(methylsulfonyl)pyridine

The key precursor for the target compound is 5-chloro-2-(methylthio)pyridine . The synthesis of this intermediate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the chlorine atom at the 2-position of a dichlorinated pyridine is displaced by a methylthiolate nucleophile.

A common starting material for this transformation is 2,5-dichloropyridine (B42133) . The chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the chlorine at the 5-position due to the electron-withdrawing effect of the ring nitrogen. This inherent reactivity allows for a regioselective substitution. The reaction is typically carried out by treating 2,5-dichloropyridine with a source of the methylthiolate anion, such as sodium thiomethoxide , in a suitable polar aprotic solvent like dimethylformamide (DMF) or ethanol.

The synthesis of the 2,5-dichloropyridine starting material itself can be achieved through various routes, for instance, by the chlorination of 2,5-dihydroxypyridine using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often achieving high yields. google.com

Table 1: Synthesis of the Key Precursor, 5-chloro-2-(methylthio)pyridine

| Starting Material | Reagent(s) | Solvent | Conditions | Yield |

|---|

This precursor transformation is highly efficient and provides the thioether in excellent yield, setting the stage for the final oxidation step.

Sulfonylation Reactions in the Context of Pyridine Derivatives

The term "sulfonylation" can refer to any process that introduces a sulfonyl group. While direct C-H sulfonylation of pyridine is known, it is challenging and typically occurs at the 3-position under electrophilic conditions, making it unsuitable for synthesizing the 2-sulfonyl derivative.

In the context of preparing 5-chloro-2-(methylsulfonyl)pyridine, the most practical and common "sulfonylation" method is the oxidation of the corresponding 2-(methylthio)pyridine (B99088) precursor . This transformation converts the sulfide (B99878) (-S-) linkage into a sulfone (-SO₂-) group. This method is highly reliable and avoids the regioselectivity issues associated with direct sulfonylation.

Alternative strategies for forming pyridyl sulfones exist, such as the reaction of a halopyridine with a sulfinate salt (e.g., sodium methanesulfinate). However, the oxidation of the readily available thioether is often more straightforward and higher yielding for this specific target molecule.

Halogenation and Sulfonyl Group Introduction for Pyridine Functionalization

Establishment of the Halogenation Pattern : The synthesis begins with a pyridine ring that already contains the required chlorine atom at the 5-position. This is achieved by using 2,5-dichloropyridine as the starting material.

Introduction of the Sulfur Moiety : The methylthio group is introduced at the 2-position via a nucleophilic aromatic substitution reaction. The 2-position's susceptibility to nucleophilic attack is a key strategic element.

Formation of the Sulfonyl Group : The final step is the oxidation of the thioether to the sulfone. This two-electron oxidation is the most effective way to create the target methylsulfonyl group at the 2-position.

This stepwise process, where the halogen and sulfur functionalities are introduced sequentially, is more controllable and efficient than attempting a one-pot reaction or reversing the order of functionalization.

Comparative Analysis of Synthetic Routes to 5-Chloro-2-(methylsulfonyl)pyridine

The primary point of comparison for the synthesis of 5-chloro-2-(methylsulfonyl)pyridine lies in the choice of oxidizing agent for the conversion of 5-chloro-2-(methylthio)pyridine to the final product. Common oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (B1194676) (sold as Oxone®), and hydrogen peroxide (H₂O₂).

meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and reliable oxidant for converting sulfides to sulfones. arkat-usa.org It typically provides clean reactions and high yields, often exceeding 90%. google.com Reactions are commonly run in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature. arkat-usa.org

Oxone® is a versatile and powerful oxidant that is also widely used for this transformation. bldpharm.comorgsyn.org It is a stable, solid reagent and reactions are often carried out in a solvent mixture such as methanol/water. Yields are generally very good, though sometimes slightly lower than with m-CPBA depending on the specific substrate and conditions.

Hydrogen Peroxide (H₂O₂) can also be used, often in the presence of a catalyst. google.com While it is an inexpensive and environmentally friendly option, the reactions can sometimes be slower or require heating, and may result in lower selectivity, occasionally stopping at the intermediate sulfoxide (B87167) stage if not carefully controlled.

Table 2: Comparative Analysis of Oxidation Methods for Pyridyl Sulfide to Pyridyl Sulfone

| Oxidizing Agent | Typical Solvent(s) | Typical Conditions | General Yield Range | Byproduct |

|---|---|---|---|---|

| m-CPBA | Dichloromethane (DCM) | 0°C to Room Temp. | 90-98% | m-Chlorobenzoic acid |

| Oxone® | Methanol/Water | Room Temp. | 85-95% | Potassium sulfates |

From a green chemistry perspective, the choice of oxidant has significant implications for the sustainability of the process.

Hydrogen Peroxide (H₂O₂) is the most atom-economical and sustainable option. Its only byproduct is water, making it an exceptionally "green" reagent. google.com

Oxone® has a lower atom economy than H₂O₂. The active component, potassium peroxymonosulfate (KHSO₅), is part of a salt mixture (2KHSO₅·KHSO₄·K₂SO₄), leading to the formation of significant amounts of inorganic salt byproducts (potassium sulfates) that must be removed and disposed of.

meta-Chloroperoxybenzoic acid (m-CPBA) has the poorest atom economy of the three. For every mole of sulfone produced, one mole of meta-chlorobenzoic acid (a solid) is generated as waste. This byproduct must be separated from the desired product, adding complexity and cost to the purification process.

Reactivity and Mechanistic Investigations of 5 Chloro 2 Methylsulfonyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways of 5-Chloro-2-(methylsulfonyl)pyridine

The pyridine (B92270) ring, being inherently electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity that is significantly enhanced by the presence of strong electron-withdrawing groups. pearson.com In 5-chloro-2-(methylsulfonyl)pyridine, the methylsulfonyl (SO₂Me) group at the C-2 position, along with the ring nitrogen, powerfully activates the pyridine nucleus towards nucleophilic attack. nih.govacs.org

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as a key intermediate. acs.org The stability of this intermediate is crucial, and it is effectively stabilized through resonance by the ortho- and para-positioned electron-withdrawing groups. For 2-substituted pyridines, nucleophilic attack is favored at the C-2 and C-4 positions. pearson.comuci.edu

In the case of 5-chloro-2-(methylsulfonyl)pyridine, there are two potential leaving groups: the chloride at C-5 and the methylsulfonyl group at C-2. The methylsulfonyl group is an excellent leaving group, and its position at C-2 is highly activated by the adjacent ring nitrogen. Studies on related 2-sulfonylpyridines have shown that they readily react with nucleophiles like thiols, where the sulfonyl group is displaced. nih.govacs.org This suggests that nucleophilic attack will preferentially occur at the C-2 position of 5-chloro-2-(methylsulfonyl)pyridine, leading to the displacement of the methylsulfonyl group. For instance, 2-sulfonylpyridines have been identified as effective cysteine-reactive electrophiles, proceeding through an SNAr mechanism where the sulfonyl moiety acts as the leaving group. nih.gov

Computational studies on similar 2-sulfonylpyrimidines confirm that the reaction proceeds through a stabilized Meisenheimer complex, and the activation energy for nucleophilic attack is significantly lower compared to their 2-halo counterparts. acs.org The reactivity can be tuned by altering the other substituents on the ring. nih.govacs.org While the chloro group at C-5 is a potential leaving group, its position is less activated towards nucleophilic attack compared to the C-2 position. Therefore, reactions with most nucleophiles are expected to yield 2-substituted-5-chloropyridine derivatives.

Electrophilic Aromatic Substitution Limitations and Alternative Functionalization

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. pearson.combiosynce.comquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. biosynce.comyoutube.com This deactivation is comparable to that of a nitro group on a benzene (B151609) ring. biosynce.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. This positive charge further intensifies the deactivation of the ring, making it even less reactive. youtube.com

In 5-chloro-2-(methylsulfonyl)pyridine, the situation is exacerbated. The molecule possesses not only the deactivating ring nitrogen but also two potent electron-withdrawing substituents: a chloro group and a methylsulfonyl group. These groups further deplete the electron density of the aromatic system, rendering it highly resistant to classical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. youtube.com Electrophilic attack, if forced under harsh conditions, would be predicted to occur at the C-3 or C-5 positions, which are the least deactivated positions in a pyridine ring. biosynce.comaklectures.com However, for this heavily substituted and deactivated substrate, such reactions are generally not viable synthetic routes.

Given these profound limitations, alternative strategies are necessary to achieve further functionalization of the 5-chloro-2-(methylsulfonyl)pyridine scaffold. The most effective of these are the transition-metal-catalyzed cross-coupling reactions, which utilize the existing chloro-substituent as a synthetic handle, and modern C-H activation methods. These approaches bypass the need for classical electrophilic substitution and provide powerful tools for building molecular complexity.

Cross-Coupling Reactions Involving 5-Chloro-2-(methylsulfonyl)pyridine

The chlorine atom at the C-5 position of 5-chloro-2-(methylsulfonyl)pyridine serves as an effective handle for a variety of palladium-catalyzed cross-coupling reactions. These methods are indispensable for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of derivatives.

Suzuki-Miyaura Coupling with 5-Chloro-2-(methylsulfonyl)pyridine

The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C-C bonds by coupling an organoboron species with an organic halide. researchgate.net For 5-chloro-2-(methylsulfonyl)pyridine, the C-5 chloro substituent can be readily coupled with various aryl- or vinylboronic acids or their esters. While aryl chlorides are generally less reactive than bromides or iodides, efficient catalytic systems have been developed to facilitate their coupling. nih.gov

The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. researchgate.netnih.gov Aqueous solvent mixtures are often employed. researchgate.netnih.gov A study on the ligand-free Suzuki coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids demonstrated that selective coupling occurs at the 2-position, which is the most activated. nih.gov However, for 5-chloro-2-(methylsulfonyl)pyridine, the C-Cl bond at the 5-position is the target for coupling. Efficient coupling of other chloropyridines at various positions has been well-documented, suggesting this transformation is feasible with the appropriate choice of catalyst and conditions. nih.govmdpi.comresearchgate.net

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | Good | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 81 | mdpi.com |

| PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100 | High | rsc.org |

This table presents typical conditions for Suzuki-Miyaura coupling of chloropyridines with arylboronic acids, which are applicable to 5-chloro-2-(methylsulfonyl)pyridine.

Sonogashira Coupling with 5-Chloro-2-(methylsulfonyl)pyridine

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines. organic-chemistry.orglibretexts.orgmdpi.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base, such as triethylamine, which can also serve as the solvent. mdpi.comscirp.org

The reactivity of the halide follows the order I > Br > Cl > F. While chloropyridines are the least reactive among the halides, successful Sonogashira couplings have been reported, often requiring more active catalyst systems or more forcing conditions. organic-chemistry.org For 5-chloro-2-(methylsulfonyl)pyridine, the coupling would take place at the C-5 position. Research has demonstrated the successful Sonogashira coupling of various bromo- and chloropyridines with a range of terminal alkynes, yielding the desired products in good yields. scirp.org

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | up to 96 | scirp.org |

| PdCl₂(PCy₃)₂ | None (Cu-free) | Cs₂CO₃ | Dioxane | 120 | Good | organic-chemistry.org |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | High | mdpi.com |

This table presents typical conditions for the Sonogashira coupling of halopyridines with terminal alkynes, applicable to 5-chloro-2-(methylsulfonyl)pyridine.

Stille and Negishi Coupling Variations for 5-Chloro-2-(methylsulfonyl)pyridine

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.orgopenochem.org It is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.orglibretexts.org The C-5 chloro group of 5-chloro-2-(methylsulfonyl)pyridine can be coupled with aryl, vinyl, or alkynyl stannanes. The reaction typically uses a Pd(0) catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar aprotic solvent like THF or dioxane. libretexts.orgnumberanalytics.com Although aryl chlorides are less reactive, the use of specific ligands or additives like Cu(I) salts can promote the reaction. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides, also catalyzed by palladium or sometimes nickel complexes. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is the high reactivity and functional group tolerance of organozinc compounds. nih.govchem-station.com The 5-chloro position of the target molecule can be functionalized by reaction with an appropriate organozinc reagent (e.g., Ar-ZnCl). Modern protocols allow for the use of highly active palladacycle precatalysts that can effect the coupling under mild conditions, even at room temperature. nih.govnih.gov

| Coupling Type | Catalyst/Precatalyst | Solvent | Temperature | Key Features | Ref |

| Stille | Pd(PPh₃)₄, Pd(OAc)₂ | THF, Dioxane, DMF | 40-100 °C | Tolerates many functional groups; toxic tin reagents | wikipedia.orgorganic-chemistry.org |

| Negishi | Pd-PEPPSI-iPent, Pd[P(tBu₃)]₂ | THF, DMA | Room Temp. to 100 °C | High reactivity and functional group tolerance | wikipedia.orgnih.gov |

This table summarizes general conditions for Stille and Negishi couplings applicable to 5-chloro-2-(methylsulfonyl)pyridine.

C-H Activation Strategies Involving 5-Chloro-2-(methylsulfonyl)pyridine Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. nih.gov For electron-deficient pyridines like 5-chloro-2-(methylsulfonyl)pyridine, C-H activation presents both challenges and opportunities. The electron-poor nature of the ring can make oxidative addition into a C-H bond more difficult. However, the same electronic properties can be harnessed to achieve high regioselectivity. nih.gov

The remaining C-H bonds in 5-chloro-2-(methylsulfonyl)pyridine are at the C-3, C-4, and C-6 positions. Research on the direct arylation of other electron-deficient pyridines has shown that the regioselectivity is governed by the electronic character of the C-H bonds. nih.gov For instance, 3-substituted pyridines often undergo C-4 arylation. nih.gov In the context of 5-chloro-2-(methylsulfonyl)pyridine, the C-4 and C-6 positions are ortho and para to the strongly deactivating sulfonyl group, while the C-3 position is meta. The pyridine nitrogen generally disfavors C-H activation at the adjacent C-2 and C-6 positions. nih.gov

Strategies to achieve C-H functionalization on such scaffolds often involve:

Palladium Catalysis: Using a palladium catalyst with appropriate ligands and additives, direct arylation with aryl halides can be achieved. The presence of an electron-withdrawing group can increase the acidity of the adjacent C-H bond, facilitating its activation. nih.gov

Directed C-H Functionalization: While the pyridine nitrogen itself can act as a directing group, this typically favors functionalization of a separate, attached ring (like in 2-phenylpyridine). rsc.org

Formation of Pyridine N-oxides: Conversion of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring, making it more amenable to certain C-H functionalization reactions. For example, pyridine N-oxides can act as hydrogen atom abstraction agents in photoredox catalysis to enable C-H alkylation. acs.org

While specific C-H activation studies on 5-chloro-2-(methylsulfonyl)pyridine are not widely reported, the principles established for other electron-deficient pyridines provide a roadmap for future investigations into the selective functionalization of its C-H bonds. nih.govacs.org

Displacement Reactions of the Sulfonyl Group in 5-Chloro-2-(methylsulfonyl)pyridine

The methylsulfonyl group at the C-2 position of the pyridine ring is a potent electron-withdrawing group, which activates the ring for nucleophilic aromatic substitution (SNAr). This makes the sulfonyl group an excellent leaving group, often more facile to displace than halogens.

Research has shown that 2-sulfonylpyridines readily react with various nucleophiles, particularly biological thiols, via an SNAr mechanism. acs.orgnih.gov This reactivity has been harnessed for the development of covalent modifiers for proteins, where the 2-sulfonylpyridine moiety selectively reacts with cysteine residues. acs.orgnih.gov The reaction proceeds through a Meisenheimer-complex intermediate, with the rate-determining step being the initial nucleophilic addition of the thiolate anion. acs.orgnih.gov

In a related system, 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, the sulfonyl group can be displaced by various nucleophiles. For instance, it has been demonstrated that this compound can be used for the regioselective synthesis of 2,3,5-trisubstituted pyridines, highlighting the lability of the methylsulfonyl group in the presence of suitable nucleophiles. researchgate.netnih.gov

The general reactivity trend for leaving groups in nucleophilic aromatic substitution on pyridines often follows the order of RSO₂ > RSO > Br ≈ Cl >> RS. acs.org This indicates that the methylsulfonyl group in 5-chloro-2-(methylsulfonyl)pyridine is expected to be the more reactive site for nucleophilic attack compared to the chloro group at the C-5 position.

A study on the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines further illustrates this principle. Depending on the nature of the amine and the reaction conditions, selective displacement of either the chloro or the methylsulfonyl group can be achieved. For example, sterically and electronically unbiased primary aliphatic amines were found to selectively displace the sulfonyl group.

The following table summarizes the reactivity of related sulfonylated heterocycles with different nucleophiles:

| Reactant | Nucleophile | Product | Reference |

| 2-Sulfonylpyridine | Thiol | 2-Thio-substituted pyridine | acs.orgnih.gov |

| 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | Cyclic amines (e.g., morpholine) | 2-Amino-5-chloro-3-fluoropyridine | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary aliphatic amines | 2-Amino-4,6-dichloropyrimidine |

Reductive Transformations of 5-Chloro-2-(methylsulfonyl)pyridine

The reductive transformation of sulfonyl groups, known as reductive desulfonylation, is a valuable synthetic tool. While specific studies on the reductive transformations of 5-chloro-2-(methylsulfonyl)pyridine are not extensively documented in the reviewed literature, general methodologies for the reduction of sulfones can be applied.

Metal hydrides are common reagents for the reduction of various functional groups. researchgate.netresearchgate.net Reagents like lithium aluminum hydride (LAH) are powerful reducing agents capable of cleaving sulfonyl groups, although the conditions can sometimes be harsh. researchgate.net Milder and more selective reducing agents, such as those derived from borohydrides and aluminohydrides, have been developed to achieve higher chemoselectivity. researchgate.netresearchgate.net

A notable method for reductive desulfonylation involves the use of t-BuOK, which has been shown to mediate a desulfonylation/dehydrogenation cascade in certain vinyl sulfone systems under transition-metal-free conditions. sioc-journal.cn This approach offers a potentially milder alternative to traditional metal hydride reductions.

The chloro substituent on the pyridine ring would also be susceptible to reduction under certain conditions, potentially leading to a mixture of products. The choice of reducing agent and reaction conditions would be crucial to achieve selective transformation. For instance, catalytic hydrogenation is a common method for the reduction of aryl halides.

Computational Chemistry Approaches to 5-Chloro-2-(methylsulfonyl)pyridine Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reactivity and reaction mechanisms of organic compounds.

DFT calculations have been instrumental in elucidating the reaction pathways of nucleophilic aromatic substitution on 2-sulfonylpyridines. acs.orgnih.gov Studies on the reaction of 2-sulfonylpyridines with methanethiolate (B1210775) have shown that the reaction proceeds through a stabilized Meisenheimer-complex intermediate. acs.orgnih.gov

The calculations reveal that the nucleophilic addition of the thiolate anion to the C-2 position is the rate-determining step of the reaction. acs.orgnih.gov This is characterized by a high-energy transition state leading to the formation of the Meisenheimer intermediate. The subsequent elimination of the sulfonyl group is a lower-energy process.

For a generic 2-sulfonylpyridine reacting with a thiol, the computed Gibbs free energy of activation (ΔG‡) for the nucleophilic addition is a key determinant of reactivity. acs.orgnih.gov These computational models allow for the tuning of the electrophilicity of the sulfonylpyridine by introducing different substituents on the ring, thereby modulating the reaction rate.

The analysis of transition state (TS) structures is crucial for understanding the kinetics and mechanism of a chemical reaction. For the SNAr reaction of a 2-sulfonylpyridine, DFT calculations can model the geometry and energy of the transition state for the initial nucleophilic attack.

In the transition state for the reaction of a 2-sulfonylpyridine with a thiol, the nucleophilic sulfur atom is in the process of forming a new bond with the C-2 carbon of the pyridine ring, while the C-S bond of the sulfonyl group is beginning to elongate. acs.orgnih.gov The geometry of this transition state, along with its associated activation energy, provides a quantitative measure of the reactivity.

Automated tools for transition state localization, such as TS-tools, can facilitate the rapid identification of transition state geometries for various reactions, including those involving complex heterocyclic systems. chemrxiv.org Such tools can be applied to study the displacement and reductive transformations of 5-chloro-2-(methylsulfonyl)pyridine, providing valuable insights into the reaction mechanisms at a molecular level.

The following table presents computed energetic data for the reaction of a model 2-sulfonylpyridine with methanethiolate, as an example of the type of data obtained from DFT studies:

| Species | ΔG (kcal/mol) | ΔH (kcal/mol) | Reference |

| Transition State (Nucleophilic Addition) | 11.0 | - | acs.orgnih.gov |

| Meisenheimer Intermediate | - | - | acs.orgnih.gov |

Note: The values in the table are for a model 2-sulfonylpyridine and serve as an illustrative example.

5 Chloro 2 Methylsulfonyl Pyridine As a Versatile Synthetic Building Block

Construction of Heterocyclic Systems Utilizing 5-Chloro-2-(methylsulfonyl)pyridine

The inherent reactivity of 5-chloro-2-(methylsulfonyl)pyridine makes it an excellent precursor for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of both the chloro and methylsulfonyl groups activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group, in particular, is a superb leaving group, facilitating the introduction of various nucleophiles at the C2 position. This reactivity is harnessed to construct fused heterocyclic systems.

For example, a related building block, 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, has been utilized in the synthesis of fused pyrido-oxazines. nih.gov This transformation highlights a strategy where the sulfonyl group is displaced by an oxygen nucleophile, and a subsequent intramolecular reaction involving another part of the nucleophilic molecule leads to ring closure, forming a new heterocyclic ring fused to the original pyridine core. This approach demonstrates the potential of 5-chloro-2-(methylsulfonyl)pyridine to serve as a foundational element for building bicyclic and polycyclic heteroaromatic compounds.

Incorporation of the Pyridine Moiety into Complex Organic Structures

The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemical design. lifechemicals.comagropages.com 5-Chloro-2-(methylsulfonyl)pyridine serves as a key intermediate for embedding this critical moiety into larger, more complex molecules with specific biological activities. Its utility lies in its capacity to undergo sequential, site-selective reactions, allowing chemists to build out molecular complexity from the pyridine core.

The compound is a precursor in the synthesis of various pesticides. agropages.com For instance, the chloro and methylsulfonyl groups can be replaced or modified in a stepwise manner to attach more elaborate side chains required for biological efficacy. One notable example from medicinal chemistry is the synthesis of JNJ-53718678, a potent inhibitor of the respiratory syncytial virus (RSV). nih.gov The full name of this complex molecule is 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, indicating that the substituted chloro-pyridine fragment is a central component of the final drug structure. nih.gov Although the exact synthetic step using the title compound is not detailed, the structure underscores its importance as a building block for highly complex and pharmacologically relevant molecules.

Role of 5-Chloro-2-(methylsulfonyl)pyridine in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov

While specific literature detailing the use of 5-chloro-2-(methylsulfonyl)pyridine as a primary reactant in a named MCR is not abundant, its chemical properties make it a prime candidate for such transformations. The activated nature of the pyridine ring, coupled with two distinct leaving groups, allows it to react with multiple nucleophiles in a sequential or one-pot fashion. For instance, it could participate in MCRs that build complex heterocyclic scaffolds, such as the Hantzsch dihydropyridine (B1217469) synthesis or variations of the Povarov reaction, by acting as the electrophilic component. mdpi.com Its ability to undergo SNAr reactions means it could be integrated into reaction cascades where initial substitution at the C2 or C5 position is followed by further transformations, a hallmark of many MCRs used to build medicinally relevant scaffolds like chromeno[2,3-b]pyridines. researchgate.net

Derivatization and Modification Strategies for 5-Chloro-2-(methylsulfonyl)pyridine Scaffolds

The true synthetic power of 5-chloro-2-(methylsulfonyl)pyridine lies in the ability to selectively functionalize the molecule. The different electronic environments of the ring positions and the distinct nature of the chloro and methylsulfonyl substituents allow for a high degree of control over derivatization.

While the primary reactivity of 5-chloro-2-(methylsulfonyl)pyridine is centered on the substitution of its existing functional groups, modern synthetic methods also allow for the functionalization of the C-H bonds at the unsubstituted positions (C3, C4, and C6). Directed C-H functionalization, often achieved through transition-metal catalysis, can introduce new substituents with high regioselectivity. researchgate.net For instance, iridium-catalyzed borylation can be directed to a specific position, which can then be used for subsequent cross-coupling reactions. researchgate.net Although direct examples on the title compound are not prevalent, the principles of pyridine functionalization suggest that after an initial modification, the electronic and steric environment of the ring could be tuned to direct further substitutions at the previously unfunctionalized C4 or C6 positions. chemrxiv.orgthieme-connect.de

The differential reactivity of the C-Cl and C-SO₂CH₃ bonds is the cornerstone of the synthetic utility of 5-chloro-2-(methylsulfonyl)pyridine. The methylsulfonyl group is generally a more facile leaving group in SNAr reactions than the chloro group. This allows for the selective displacement of the sulfone with a wide range of nucleophiles (e.g., amines, alcohols, thiols) while leaving the chlorine atom intact.

Research on the closely related 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine provides a clear blueprint for this strategy. nih.govthieme-connect.com In that system, the sulfonyl group at C2 is readily displaced by various nucleophiles. Following this initial substitution, the chloro group at C5 can then be targeted in a subsequent step, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This two-stage derivatization enables the controlled and regioselective synthesis of 2,5-disubstituted pyridines. thieme-connect.com

Table 1: Regioselective Reactions on Substituted Pyridine Scaffolds

| Starting Material Analogue | Position of First Reaction | Type of First Reaction | Position of Second Reaction | Type of Second Reaction | Resulting Structure | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-chloro-3-fluoropyridine | C5-Br | Catalytic Amination (Pd-cat.) | C2-Cl | SNAr (Neat, no Pd) | 2,5-Disubstituted Pyridine | researchgate.net |

| 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | C2-SO₂Me | SNAr (N, O, S nucleophiles) | C5-Cl | Cross-Coupling (e.g., Suzuki) | 2,5-Disubstituted Pyridine | thieme-connect.com |

This sequential approach provides a powerful and modular route to a diverse library of polysubstituted pyridines, which are high-value intermediates for drug discovery and materials science. thieme-connect.com The ability to precisely control the introduction of different functional groups at specific positions makes 5-chloro-2-(methylsulfonyl)pyridine a highly valuable and strategic building block in modern organic synthesis.

Advanced Applications of 5 Chloro 2 Methylsulfonyl Pyridine in Organic Synthesis

Precursor for Pharmacophore Scaffolds (Focus on Synthetic Methodology)

The 5-chloro-2-(methylsulfonyl)pyridine scaffold is a key intermediate in the synthesis of various pharmacophores, particularly kinase inhibitors. The methylsulfonyl group acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions, while the chloro substituent provides an additional site for chemical modification, often through cross-coupling reactions.

A significant application of this scaffold is in the development of Janus kinase (JAK) inhibitors, which are crucial for treating myeloproliferative neoplasms and inflammatory diseases. nih.govsemanticscholar.org For instance, the synthesis of pyrazol-3-yl pyrimidin-4-amine derivatives, a class of potent JAK2 inhibitors, often involves the reaction of a chlorinated pyrimidine (B1678525) or pyridine (B92270) precursor with various amines. nih.gov The reactivity of the 2-methylsulfonyl group allows for facile displacement by an amine, while the 5-chloro position can be used to introduce further diversity into the molecule.

The general synthetic strategy involves the sequential displacement of the leaving groups on the pyridine or pyrimidine core. For example, in the synthesis of a series of pyrazol-3-yl pyrimidin-4-amines, a related compound, 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480), was identified as a potent JAK2 inhibitor. nih.gov The synthesis of such molecules highlights the utility of the chloro and a suitable leaving group at the 2-position (like a sulfonyl group) for constructing the desired pharmacophore.

Furthermore, recent research has demonstrated the utility of a closely related analogue, 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, as a versatile building block for the regioselective synthesis of 2,3,5-trisubstituted pyridines. nih.gov This underscores the value of the chloro-sulfonyl pyridine core in constructing complex, highly functionalized molecules with potential biological activity. The synthetic methodology allows for derivatization at three key positions on the pyridine ring, offering a powerful tool for medicinal chemists. nih.gov

Table 1: Reactivity of Functional Groups in 5-Chloro-2-(methylsulfonyl)pyridine for Pharmacophore Synthesis

| Functional Group | Position | Reactivity | Common Transformations |

| Methylsulfonyl | 2 | Excellent leaving group | Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols |

| Chloro | 5 | Reactive site | Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions |

Utility in Ligand Design and Catalyst Development

The pyridine nucleus is a well-established component of ligands used in transition metal catalysis due to its ability to coordinate with metal centers. While the direct application of 5-chloro-2-(methylsulfonyl)pyridine in ligand design is not extensively documented in publicly available literature, its structural features suggest potential in this area.

The nitrogen atom of the pyridine ring can act as a Lewis base to bind to a metal, while the substituents at the 2 and 5 positions can be modified to tune the steric and electronic properties of the resulting ligand. For example, the chloro group at the 5-position could be a site for introducing other coordinating groups through cross-coupling reactions, potentially leading to bidentate or polydentate ligands. Such ligands are crucial in controlling the reactivity and selectivity of catalysts. nih.govrsc.orgrsc.org

Palladium complexes with bidentate pyridine-triazole ligands, for instance, have shown catalytic activity in Suzuki-Miyaura coupling reactions. elsevierpure.com It is conceivable that derivatives of 5-chloro-2-(methylsulfonyl)pyridine could be used to synthesize novel ligands with unique properties for similar catalytic applications. However, this remains a relatively unexplored field of research for this specific compound.

Role in the Synthesis of Advanced Materials (e.g., Polymers, Optoelectronic Molecules)

The development of advanced materials with specific electronic and optical properties is a rapidly growing field. While direct reports on the use of 5-chloro-2-(methylsulfonyl)pyridine for the synthesis of polymers or optoelectronic molecules are scarce, its chemical reactivity makes it a promising candidate for such applications.

Conducting polymers, for example, are typically composed of conjugated aromatic systems. academiaromana-is.ronih.goviarjset.comresearchgate.net The pyridine ring of 5-chloro-2-(methylsulfonyl)pyridine can be incorporated into a polymer backbone. The chloro and methylsulfonyl groups offer reactive handles for polymerization reactions. For instance, the chloro group could participate in cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation, to form conjugated polymers.

Furthermore, the introduction of sulfone groups into polymer structures can influence their properties, such as solubility and thermal stability. Pyridyl sulfones are also present in various bioactive molecules, and this functionality could be exploited in the design of functional materials. nih.gov The synthesis of functionalized quinazolines and pyrimidines for optoelectronic materials often starts from polyhalogenated precursors, suggesting that highly functionalized pyridines like the title compound could serve as valuable building blocks in this area.

Flow Chemistry and Continuous Processing for 5-Chloro-2-(methylsulfonyl)pyridine Reactions

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. durham.ac.ukuc.ptmdpi.com The application of flow chemistry to the synthesis of heterocyclic compounds is a well-established field.

Reactions involving highly reactive intermediates or exothermic processes are particularly well-suited for flow chemistry. The reactions of 5-chloro-2-(methylsulfonyl)pyridine, especially nucleophilic aromatic substitution with amines, can be exothermic and require careful temperature control. Performing such reactions in a continuous flow reactor allows for precise control over reaction parameters, leading to higher yields and purer products.

A study on the reactions of a related compound, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines, demonstrated the feasibility of performing amination reactions on such scaffolds. rsc.org These types of reactions can be readily translated to a continuous flow setup. The use of packed-bed reactors with immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process. While specific literature on the flow synthesis of 5-chloro-2-(methylsulfonyl)pyridine derivatives is limited, the general principles of flow chemistry are highly applicable to its reactions, paving the way for more efficient and safer production of its valuable derivatives.

Table 2: Comparison of Batch vs. Flow Chemistry for Reactions of 5-Chloro-2-(methylsulfonyl)pyridine

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio |

| Mass Transfer | Can be inefficient, requires vigorous stirring | Efficient mixing through diffusion and advection |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes |

| Scalability | Difficult, often requires re-optimization | Straightforward by running the reactor for longer |

| Reproducibility | Can be variable between batches | High, due to precise control of parameters |

Analytical Methodologies for Structural Elucidation and Reaction Monitoring in 5 Chloro 2 Methylsulfonyl Pyridine Chemistry

Spectroscopic Techniques for Characterization of 5-Chloro-2-(methylsulfonyl)pyridine and its Derivatives

Spectroscopic techniques are fundamental to the structural elucidation of 5-chloro-2-(methylsulfonyl)pyridine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 5-chloro-2-(methylsulfonyl)pyridine and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

For a related compound, N-(5-chloro-2-pyridyl)triflimide, the ¹H NMR spectrum (300 MHz, CDCl₃) shows characteristic signals for the pyridine (B92270) ring protons at δ 8.58 (d, 1H, J = 2.93 Hz), 7.90 (dd, 1H, J = 8.8, 2.2 Hz), and 7.42 (d, 1H, J = 8.8 Hz). orgsyn.org The ¹³C NMR spectrum (75 MHz, CDCl₃) of the same compound displays resonances at δ 149.31, 143.82, 139.33, 135.84, 126.18, 125.66, 121.36, 117.06, and 112.77. orgsyn.org

For 2-chloro-5-methylpyridine, a precursor, the ¹H NMR (300 MHz, CDCl₃) shows signals at δ 8.18 (d), 7.45 (dd), 7.13 (d), and 2.27 (s). chemicalbook.com This data is instrumental in confirming the substitution pattern of the pyridine ring. The following table summarizes typical NMR data for related pyridine compounds.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| N-(5-chloro-2-pyridyl)triflimide | ¹H | 8.58, 7.90, 7.42 orgsyn.org |

| N-(5-chloro-2-pyridyl)triflimide | ¹³C | 149.3, 143.8, 139.3, 135.8, 126.2, 125.7, 121.4, 117.1, 112.8 orgsyn.org |

| 2-chloro-5-methylpyridine | ¹H | 8.18, 7.45, 7.13, 2.27 chemicalbook.com |

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of 5-chloro-2-(methylsulfonyl)pyridine and its derivatives. It is also invaluable for identifying reaction products and byproducts. The mass spectrum of a related compound, 2-chloro-5-(chloromethyl)pyridine, shows prominent peaks that help in its identification. nih.gov In the synthesis of various pyridine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to analyze the reaction components. researchgate.netnih.gov

The fragmentation patterns observed in the mass spectrum provide significant structural information. For instance, the presence of isotopes, such as chlorine, results in characteristic isotopic patterns in the mass spectrum, aiding in the confirmation of the presence of these atoms in the molecule.

| Compound | Ionization Method | Key m/z values |

| 2-chloro-5-(chloromethyl)pyridine | GC/MS | 161, 128, 126 nih.gov |

| 2-Pentanone, 5-chloro- | Electron Ionization | 120, 105, 85, 79, 69, 58, 43 nist.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. In the context of 5-chloro-2-(methylsulfonyl)pyridine, IR spectroscopy can confirm the presence of the sulfonyl group (SO₂), the C-Cl bond, and the pyridine ring.

The IR spectrum of N-(5-chloro-2-pyridyl)triflimide shows characteristic absorption bands at 1570, 1460, 1230, 1215, 1125, 1010, 925, 905, 745, and 730 cm⁻¹. orgsyn.org The strong absorptions in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are typically indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively. The C-Cl stretching vibration is usually observed in the 800-600 cm⁻¹ region. The NIST WebBook provides IR spectral data for 2-chloropyridine (B119429), a related starting material. nist.gov

| Compound | Key IR Absorption Bands (cm⁻¹) |

| N-(5-chloro-2-pyridyl)triflimide | 1570, 1460, 1230, 1215, 1125, 1010, 925, 905, 745, 730 orgsyn.org |

| 2-chloropyridine | Characteristic peaks in the fingerprint region allow for identification. nist.gov |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to monitor the progress of reactions involving 5-chloro-2-(methylsulfonyl)pyridine.

High-Performance Liquid Chromatography (HPLC) in Synthetic Transformations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the conversion of starting materials to products in real-time, as well as for the final purity assessment of the synthesized compounds. A simple and sensitive HPLC method has been developed for the analysis of the related compound 2-methylsulfonylpyridine. nih.gov This method utilizes a reversed-phase C8 column with a mobile phase of 5% acetonitrile (B52724) in water and UV detection at 260 nm. nih.gov Such methods can be adapted to monitor reactions involving 5-chloro-2-(methylsulfonyl)pyridine, allowing for the optimization of reaction conditions and the determination of reaction completion. The retention times of the starting materials and products provide a clear picture of the reaction's progress.

| Analyte | Column | Mobile Phase | Detection |

| 2-methylsulfonylpyridine | C8 reversed-phase | 5% Acetonitrile in water | UV at 260 nm nih.gov |

Gas Chromatography (GC) for Volatile Byproducts and Starting Materials

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is particularly useful for the analysis of volatile starting materials, intermediates, and byproducts in the synthesis of 5-chloro-2-(methylsulfonyl)pyridine. For instance, the purity of a volatile precursor like 2-chloropyridine can be readily determined by GC. nist.gov In the synthesis of pyridine derivatives, GC-MS is a powerful tool for identifying the components of complex reaction mixtures. researchgate.netnih.gov The technique allows for the separation of volatile compounds, and the subsequent mass analysis provides definitive identification.

| Compound | Column | Detector |

| Pyridine derivatives | Capillary columns | Mass Spectrometry (MS) or Flame Ionization Detection (FID) |

| Volatile organic compounds | Various | Mass Spectrometry (MS) |

Future Directions and Emerging Research Avenues for 5 Chloro 2 Methylsulfonyl Pyridine

The chemical intermediate 5-chloro-2-(methylsulfonyl)pyridine stands as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing methylsulfonyl group and a displaceable chlorine atom on the pyridine (B92270) ring, offers a rich landscape for chemical transformations. As research progresses, several key areas are emerging that promise to expand the utility and improve the lifecycle of this compound. These future directions focus on novel catalytic methods, predictive technologies, sustainable practices, and the exploration of new synthetic applications.

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-(methylsulfonyl)pyridine?

Methodological Answer: The synthesis typically involves nucleophilic substitution on 5-chloro-2-chloropyridine. A common approach uses methylsulfonyl chloride in the presence of a base (e.g., pyridine) to scavenge HCl, ensuring efficient sulfonylation. Reaction optimization may include polar solvents (DMF/DMSO) and temperatures between 60–80°C. Post-synthesis purification via recrystallization or silica-gel chromatography is critical for high-purity yields .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and electronic environments.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., [M+H]+ at m/z 180.03230).

- Collision Cross-Section (CCS) Predictions : Computational tools can predict CCS values (e.g., 134.2 Ų for [M+H]+) to support LC-MS/MS identification .

Q. How should hygroscopic intermediates be handled during synthesis?

Methodological Answer: Use anhydrous reaction conditions with inert gas (N2/Ar) purging. Store intermediates in airtight containers with desiccants. Conduct reactions in fume hoods with PPE (gloves, goggles) to minimize exposure to moisture-sensitive reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective methylsulfonyl group introduction?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT/B3LYP) can predict reactive sites on the pyridine ring. Experimentally, microwave-assisted synthesis (100–120°C, 30 min) enhances reaction efficiency. Catalyst screening (e.g., pyridine derivatives) and solvent polarity adjustments (e.g., DMSO vs. THF) further optimize yields .

Q. How to resolve contradictions in spectroscopic data (e.g., ambiguous NMR peaks)?

Methodological Answer:

Q. What computational approaches are suitable for electronic structure analysis?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.

- Thermochemical Accuracy : Benchmark atomization energies against experimental data (average deviation <2.4 kcal/mol) to validate computational models .

Q. How to design bioactivity assays targeting enzyme inhibition?

Methodological Answer:

- Structural Analogs : Use pyridine-piperidine hybrids (e.g., 5-chloro-2-(piperidin-4-yl)pyridine) as reference scaffolds for receptor-binding studies.

- Kinetic Assays : Monitor inhibition constants (Ki) via fluorescence polarization or surface plasmon resonance (SPR) using purified enzymes.

- Molecular Docking : Align methylsulfonyl-pyridine derivatives with active-site crystal structures (PDB) to predict binding modes .

Q. What strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., over-sulfonated derivatives).

- Temperature Gradients : Lower reaction temperatures (40–50°C) reduce decomposition.

- Catalyst Recycling : Immobilized bases (e.g., polymer-supported pyridine) minimize waste and improve scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.